![molecular formula C18H39N2O7P B1163583 Methylcarbamyl PAF C-8](/img/new.no-structure.jpg)
Methylcarbamyl PAF C-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcarbamyl PAF C-8 is the C-8 analog of Methylcarbamyl PAF C-16. Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc, c-fos, and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.
科学的研究の応用
Biochemical Properties
Methylcarbamyl PAF C-8 exhibits a half-life greater than 100 minutes in platelet-poor plasma, making it resistant to degradation by PAF-acetylhydrolases. This stability allows for prolonged biological activity compared to other PAF analogs, such as PAF C-16. It is nearly equipotent with PAF C-16 in inducing platelet aggregation in vitro, which is crucial for studying thrombosis and related cardiovascular conditions .
Platelet Activation and Aggregation
This compound has been shown to induce significant platelet aggregation. In studies involving isolated platelets and platelet-rich plasma, it was found to activate mitogen-activated protein kinases (MAPKs), leading to the expression of oncogenes like c-myc and c-fos . This suggests potential roles in both hemostasis and pathological conditions such as cancer.
Neutrophil Recruitment and Inflammation
Research indicates that this compound plays a role in neutrophil recruitment during inflammatory responses. In animal models, this compound has been linked to increased levels of chemokines such as CXCL1 and CXCL2, which are essential for neutrophil migration to sites of inflammation . The activation of protease-activated receptors (PARs) in conjunction with PAF receptors enhances these inflammatory processes .
Cardiovascular Diseases
Due to its role in platelet aggregation and vascular inflammation, this compound is being investigated for its potential therapeutic applications in cardiovascular diseases, particularly those involving thrombotic events. Its stability allows for sustained effects that could be beneficial in managing acute coronary syndromes .
Cancer Research
The compound's ability to activate oncogenic pathways suggests its relevance in cancer research. Continuous exposure to this compound has been shown to disrupt cellular polarity and promote oncogenic signaling in breast cancer cell models, indicating a potential role in tumor progression . Further studies are needed to elucidate the pathways involved and how they can be targeted therapeutically.
Inflammation Models
In a study examining lung inflammation, this compound was administered to mice, resulting in significant neutrophil recruitment and cytokine release. The use of selective antagonists demonstrated that both PAF receptors and PARs are critical for mediating these effects, highlighting the compound's dual role in inflammatory signaling pathways .
Cardiac Function Studies
Another case study explored the effects of this compound on cardiac myocytes, where it was found to stimulate sodium-hydrogen exchange activity, leading to intracellular alkalosis. This finding suggests potential implications for heart function under stress conditions such as ischemia-reperfusion injury .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Platelet Activation | Induces aggregation and activates MAPK pathways | Promotes expression of c-myc and c-fos |
Neutrophil Recruitment | Enhances migration during inflammation | Increases CXCL1/CXCL2 levels |
Cardiovascular Research | Investigated for thrombotic event management | Potential therapeutic applications |
Cancer Research | Disrupts cellular polarity; promotes oncogenic signaling | Implicated in breast cancer progression |
Cardiac Function | Stimulates sodium-hydrogen exchange in myocytes | Affects intracellular pH during ischemic events |
特性
分子式 |
C18H39N2O7P |
---|---|
分子量 |
426.5 |
InChI |
InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1 |
InChIキー |
OUTYDBKAYFQMHA-QGZVFWFLSA-N |
SMILES |
CCCCCCCCOC[C@@H](OC(N([H])C)=O)COP(OCC[N+](C)(C)C)([O-])=O |
同義語 |
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。